5-Chloro-2-fluoro-4-nitrobenzoicacid
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Overview
Description
5-chloro-2-fluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-chloro-2-fluoro-4-nitrobenzoic acid typically involves the nitration of 2-chloro-4-fluorobenzoic acid. The process includes the following steps:
Nitration: 2-chloro-4-fluorobenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid. .
Industrial Production Methods
Industrial production of 5-chloro-2-fluoro-4-nitrobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Reduction: 5-chloro-2-fluoro-4-aminobenzoic acid.
Nucleophilic Substitution: Various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
5-chloro-2-fluoro-4-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules
Biology: In the study of enzyme inhibitors and other biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-chloro-2-fluoro-4-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-5-nitrobenzoic acid .
- 4-chloro-2-fluoro-5-nitrobenzoic acid .
- 2,4-dichloro-5-fluoro-3-nitrobenzoic acid .
Uniqueness
5-chloro-2-fluoro-4-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro substituents, along with the nitro group, makes it a versatile intermediate for various chemical reactions and applications .
Properties
Molecular Formula |
C7H3ClFNO4 |
---|---|
Molecular Weight |
219.55 g/mol |
IUPAC Name |
5-chloro-2-fluoro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,(H,11,12) |
InChI Key |
VYCFZQAMQMUFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])F)C(=O)O |
Origin of Product |
United States |
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